2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine
Description
Properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-7(5-13)6-3-1-2-4-8(6)14-9(11)12/h1-4,7,9H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQSDZKIZQLAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine, a fluorinated organic compound, has garnered attention for its potential biological activities. Fluorinated compounds are often explored in medicinal chemistry due to their unique properties, which can enhance pharmacological profiles. This article reviews the biological activity of this specific compound, examining its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C9H12F3N
- Molecular Weight : 223.65 g/mol
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Fluorinated derivatives have been shown to modulate enzyme activities, particularly those related to glycolysis and neurotransmitter systems.
1. Inhibition of Glycolysis
Recent studies indicate that fluorinated compounds can inhibit glycolytic enzymes effectively. For instance, analogs similar to this compound have demonstrated significant inhibition of hexokinase, a key enzyme in glucose metabolism. This inhibition is particularly relevant in cancer therapies where glycolysis is upregulated.
2. Neurotransmitter Receptor Interaction
Fluorinated amines have also been studied for their interaction with neurotransmitter receptors, such as serotonin and dopamine receptors. Compounds with similar structures have shown promise in modulating these receptors, which could lead to potential applications in treating mood disorders and neurodegenerative diseases.
Study 1: Glycolytic Inhibition in Cancer Cells
A study published in PubMed explored the effects of halogenated derivatives on glioblastoma multiforme (GBM) cells. The findings revealed that fluorinated derivatives exhibited potent cytotoxic effects with low IC50 values, indicating strong inhibitory activity against glycolysis under hypoxic conditions . The research suggested that modifications at the C-2 position enhance the stability and uptake of these compounds, making them effective at lower doses.
Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological properties of fluorinated amines. The study indicated that compounds similar to this compound showed increased binding affinity to serotonin receptors compared to their non-fluorinated counterparts. This suggests potential for developing antidepressant or anxiolytic medications based on this structural framework .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine with analogs differing in substituent position, halogen type, or fluorination pattern. Key physicochemical and structural differences are highlighted:
Key Structural-Activity Relationships (SAR):
Substituent Position: The ortho-difluoromethoxy group in the target compound may confer steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine) . Halogen Type: Bromine (in 2-(4-bromophenyl)-2,2-difluoroethan-1-amine) increases molar mass and polarizability compared to fluorine, possibly altering pharmacokinetics .
Salt Formation :
- Hydrochloride salts (e.g., 2-(2,4-difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride) improve aqueous solubility, critical for in vivo studies .
Research Findings and Pharmacological Implications
While direct pharmacological data for this compound are absent in the evidence, structurally related compounds with difluoromethoxy groups (e.g., roflumilast) exhibit potent PDE4 inhibition (IC₅₀ = 0.8 nM) and anti-inflammatory activity . The target compound’s fluorinated ethylamine chain may similarly modulate enzyme binding, as fluorines often enhance van der Waals interactions and reduce susceptibility to oxidative metabolism.
Comparative Bioactivity Insights:
- Roflumilast Analogs : Difluoromethoxy-substituted benzamides demonstrate high selectivity for PDE4 over other phosphodiesterase isoforms, suggesting the target compound could share this selectivity .
- Halogenated Ethylamines : Compounds like 2-(4-bromophenyl)-2,2-difluoroethan-1-amine are intermediates in synthesizing kinase inhibitors, highlighting the role of halogenated ethylamines in targeting ATP-binding pockets .
Preparation Methods
Nucleophilic Substitution Approach
One common approach involves nucleophilic substitution reactions where a suitable leaving group on the phenyl ring is replaced by the difluoromethoxy group. The fluoroethylamine moiety is then introduced via substitution or reductive amination.
Step 1: Formation of Difluoromethoxy Phenyl Intermediate
The difluoromethoxy group (-OCF2H) is introduced by reacting a phenol derivative with difluorocarbene precursors or difluoromethylation reagents under controlled conditions.
Step 2: Introduction of Fluoroethylamine Side Chain
The side chain bearing the fluorine and amine groups can be introduced by reacting the difluoromethoxy phenyl intermediate with fluoroalkyl halides or via reductive amination of an aldehyde precursor.
This method requires precise reaction control to avoid side reactions such as over-fluorination or decomposition of sensitive intermediates.
Metal-Catalyzed Difluoromethylation
Recent advances in late-stage difluoromethylation provide alternative routes to introduce the difluoromethoxy group or difluoromethyl motifs onto aromatic systems.
- Transition metal catalysts (e.g., copper) facilitate the coupling of aryl halides with difluoromethyl reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.
- Subsequent hydrolysis and decarboxylation yield difluoromethylated arenes.
- This stepwise approach can be adapted for the synthesis of difluoromethoxy-substituted phenyl compounds.
Fluorination and Amination Techniques
- Fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine atoms selectively at the ethane side chain.
- Amination is achieved through reductive amination or nucleophilic substitution with ammonia or amines under mild conditions to preserve the fluorinated groups.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Difluoromethoxylation | Phenol derivative + difluorocarbene precursor | Formation of 2-(difluoromethoxy)phenyl intermediate |
| 2 | Halogenation | Halogenating agent (e.g., Br2) | Introduction of halide at ortho position |
| 3 | Nucleophilic substitution | Fluoroethylamine or precursor | Formation of this compound |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure target compound |
Research Findings and Optimization Notes
- Yield and Purity: Optimization of temperature, solvent, and reagent equivalents is critical to improve yield and minimize by-products.
- Reactivity Considerations: The difluoromethoxy group is electron-withdrawing and can influence the reactivity of the aromatic ring, affecting substitution patterns.
- Biological Activity Correlation: The presence of fluorine atoms enhances metabolic stability and bioavailability, making the synthetic methods that preserve these groups valuable for pharmaceutical applications.
- Challenges: Handling fluorinated intermediates requires careful control due to their potential volatility and sensitivity.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | Phenol derivatives, difluorocarbene precursors, fluoroalkyl halides | Straightforward, adaptable to various substrates | Requires multi-step synthesis, sensitive intermediates |
| Metal-Catalyzed Difluoromethylation | Copper catalysts, aryl halides, difluoromethyl reagents | Efficient late-stage functionalization | Requires specialized catalysts, may need harsh conditions |
| Fluorination + Amination | Selectfluor, amines, reductive amination agents | Selective fluorination and amination | Potential side reactions, reagent cost |
Q & A
Q. What are the common synthetic routes for 2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine?
The synthesis typically involves two key steps: (1) introduction of the difluoromethoxy group via nucleophilic substitution using difluoromethylation agents (e.g., ClCF₂O− or BrCF₂O−), and (2) amination of the intermediate via reductive amination or catalytic hydrogenation. Reaction conditions (e.g., temperature, solvent polarity) are critical for regioselectivity and yield optimization. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
Q. How is the compound characterized to confirm structural fidelity?
Characterization employs a combination of analytical techniques:
- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR confirms amine protonation and aromatic substitution patterns.
- LC-MS : Validates molecular weight and purity (>95% by HPLC).
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, particularly for chiral centers .
Q. What preliminary biological assays are recommended to assess its activity?
Initial screens include:
- Enzyme inhibition assays : Test against kinases or proteases due to the amine group’s potential for hydrogen bonding.
- Receptor binding studies : Use radioligand displacement assays (e.g., for GPCRs) to evaluate affinity (IC₅₀ values).
- Cytotoxicity profiling : Employ MTT assays on cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts?
Optimize reaction parameters systematically:
- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts may reduce side reactions.
- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to suppress elimination pathways.
- Temperature control : Lower temperatures (0–5°C) during amination steps reduce racemization risks. Post-synthesis, use preparative HPLC with trifluoroacetic acid (TFA) in the mobile phase to isolate the pure amine .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) to minimize pH-dependent activity variations.
- Orthogonal assays : Confirm receptor binding via surface plasmon resonance (SPR) alongside radioligand data.
- Metabolic stability testing : Evaluate hepatic microsomal degradation to assess if metabolite interference explains inconsistent results .
Q. What computational methods predict its interaction with biological targets?
Combine:
- Molecular docking : Use AutoDock Vina to model binding poses in active sites (e.g., serotonin receptors).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects.
- QSAR models : Train on fluorinated amine datasets to predict ADMET properties .
Q. What strategies address poor aqueous solubility in in vivo studies?
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity.
- Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles (LNPs) for delivery.
- pH adjustment : Prepare citrate-buffered solutions (pH 4–5) to stabilize the protonated amine form .
Methodological Considerations
- Data Reproducibility : Always report solvent lot numbers and humidity levels during synthesis, as trace water can hydrolyze difluoromethoxy groups .
- Safety Protocols : Handle fluorine-containing intermediates in fume hoods due to potential HF release during decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
